2-(3-Methoxyphenyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
370878-65-2 |
|---|---|
Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3 |
InChI Key |
WNCPHYQOEBGTSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)pyridine: A Key Scaffold for Scientific Innovation
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a "privileged" scaffold—a core structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design.[3] When coupled with other versatile pharmacophores, such as the methoxyphenyl group, the resulting biaryl structure offers a rich platform for chemical exploration.
This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)pyridine, a significant heterocyclic intermediate. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies from a mechanistic perspective, detail its spectroscopic signature, and discuss its applications as a pivotal building block for researchers in drug discovery and materials science. This document is intended to serve as a practical resource for scientists, offering not just data, but the experiential insights needed to effectively utilize this compound in a research and development setting.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the bedrock of any successful research endeavor. Below are the key identifiers and a summary of the physicochemical properties for this compound.
Chemical Structure & Identifiers
The structure consists of a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. This arrangement dictates the molecule's steric and electronic characteristics, influencing its reactivity and intermolecular interactions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 4373-58-4 | PubChem[4] |
| Molecular Formula | C₁₂H₁₁NO | PubChem[4] |
| Molecular Weight | 185.23 g/mol | PubChem[4] |
| SMILES | COC1=CC=CC(=C1)C2=CC=CC=N2 | PubChem[4] |
| InChIKey | SDVYSLSOAMJTPL-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
Experimentally determined physical properties for this compound are not widely reported in readily accessible literature. The data presented below includes values obtained from reliable spectral data and predicted properties. It is common for biaryl compounds of this nature to be high-boiling liquids or low-melting solids.[5]
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Liquid or low-melting solid | Based on analogs[5] |
| Boiling Point | Data not available | Expected to be >250 °C at atmospheric pressure. |
| Melting Point | Data not available | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). | General property of similar structures. |
| pKa | Data not available | The pyridine nitrogen is basic; pKa is expected to be slightly lower than pyridine (~5.2) due to the electron-withdrawing effect of the aryl substituent. |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents.
The core transformation involves the coupling of a pyridine electrophile (e.g., 2-bromopyridine) with a nucleophilic organoboron species (3-methoxyphenylboronic acid).
Causality Behind the Experimental Design
A successful Suzuki coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or is used directly with ligands that facilitate the reduction, such as in Pd(dppf)Cl₂. The catalyst's role is to mediate the key steps of oxidative addition and reductive elimination.
-
Ligand: Phosphine ligands (e.g., triphenylphosphine or dppf) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rate-limiting steps of the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Self-Validation Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure consumption of starting materials before proceeding with the workup.
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water (volume sufficient to make the final concentration of 2-bromopyridine ~0.2 M).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Maintain the reaction at this temperature for 6-12 hours, or until TLC/GC-MS analysis indicates the complete consumption of the 2-bromopyridine.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Spectroscopic Characterization: The Molecular Fingerprint
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H and ¹³C NMR Spectroscopy
The spectral data provided below is based on experimentally obtained values for this compound.[6]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show distinct signals for both the pyridine and the methoxyphenyl rings.
-
Pyridine Ring: A characteristic downfield multiplet for the proton at the 6-position (α to nitrogen) is expected around δ 8.66-8.71 ppm. The other three pyridine protons will appear as multiplets between δ 7.18-7.76 ppm.
-
Methoxyphenyl Ring: The protons on this ring will appear in the aromatic region. A triplet at δ 7.37 ppm (t, J = 8.0 Hz) is characteristic of the proton between the two other aromatic protons. The remaining aromatic protons will appear as multiplets between δ 6.97-7.59 ppm.
-
Methoxy Group: A sharp singlet integrating to three protons will be observed around δ 3.88 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum provides confirmation of the carbon skeleton.
-
Pyridine Ring: Five distinct signals are expected, with the carbon α to the nitrogen (C2 and C6) being the most deshielded. Key signals appear at δ 157.1 (C-2, attached to phenyl), 149.5 (C-6), 136.7 (C-4), 122.2 (C-5), and 120.7 (C-3).
-
Methoxyphenyl Ring: Six signals are expected, including the ipso-carbon attached to the pyridine ring at δ 140.8 and the carbon bearing the methoxy group at δ 160.0. Other aromatic carbons appear at δ 129.7, 119.2, 115.0, and 111.9.
-
Methoxy Carbon: The methoxy carbon gives a signal at δ 55.3 ppm.
-
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether group (~1250 cm⁻¹).
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 185.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile chemical scaffold. Its structure is a frequent component of molecules designed to interact with biological targets.
Caption: Applications of the this compound scaffold.
-
Medicinal Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites and cell surface receptors. The biaryl nature of the molecule allows for the precise positioning of functional groups in three-dimensional space to optimize binding affinity and selectivity for a target protein. Derivatives of this scaffold are explored as potential kinase inhibitors for oncology, ligands for G-protein coupled receptors (GPCRs) in neuroscience, and as anti-infective agents.[1][7][8]
-
Materials Science: Substituted bipyridyl compounds are classic ligands in coordination chemistry, used to form stable complexes with a wide range of metals. These complexes have applications in catalysis, photoluminescent materials, and organic light-emitting diodes (OLEDs).[9]
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound may not be universally available, safe handling procedures can be established based on the constituent functional groups.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation. Its straightforward and robust synthesis via Suzuki-Miyaura coupling, combined with the privileged nature of its biaryl heterocyclic scaffold, makes it an invaluable intermediate for researchers. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers scientists to leverage this molecule to its full potential in the pursuit of novel therapeutics and advanced materials.
References
- Pipzine Chemicals. (n.d.). Pyridine, 2-Fluoro-3-Methoxy.
- CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
- Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Google Patents. (2006). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- PubMed. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-.
- ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
- Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- ChemicalBook. (n.d.). 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine(13104-56-8) 1h nmr.
- ChemSynthesis. (n.d.). 3-(4-methoxyphenyl)pyridine.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
Sources
- 1. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 2-Fluoro-3-Methoxy- | Properties, Uses, Safety, and Supplier Information | Advanced Chemical Data for Research & Industry [pipzine-chem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility Profiling and Solvent Selection for 2-(3-Methoxyphenyl)pyridine
Technical Guide for Research & Process Development
Executive Summary
2-(3-Methoxyphenyl)pyridine (CAS: 370878-65-2) is a critical biaryl ligand precursor, extensively utilized in the synthesis of cyclometalated Iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs) and as an intermediate in pharmaceutical catalysis. Its solubility profile is governed by the interplay between its lipophilic biaryl core and the polar, hydrogen-bond-accepting pyridine and methoxy moieties.
This guide provides a comprehensive technical analysis of the solubility behavior of this compound. It moves beyond static data to establish a rational solvent selection framework for synthesis, purification, and crystal growth. The content is grounded in thermodynamic principles and validated experimental methodologies.
Physicochemical Profile & Molecular Logic
To predict solubility behavior without exhaustive empirical testing, one must analyze the solute-solvent interaction potential inherent in the molecular structure.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₂H₁₁NO | Moderate molecular weight (185.22 g/mol ) facilitates dissolution in small-molecule solvents. |
| Structural Class | Biaryl Heterocycle | The phenyl-pyridine bond allows for rotation, disrupting planarity and reducing crystal lattice energy compared to fused rings (e.g., phenanthrene), thereby enhancing solubility. |
| LogP (Predicted) | ~2.6 – 3.0 | Lipophilic. Prefers non-polar to moderately polar organic solvents. Poor water solubility.[1][2] |
| H-Bonding | Acceptors: 2 (Pyridine N, Methoxy O)Donors: 0 | Soluble in protic solvents (Alcohols) via H-bond acceptance but lacks self-association via H-bonding. |
| pKa (Pyridine N) | ~5.2 (Conjugate acid) | Solubility can be drastically increased in acidic aqueous media (pH < 4) via protonation. |
Mechanistic Insight: The "Like Dissolves Like" Vector[3]
-
Aromatic Solvents (Toluene, Benzene): Excellent solubility due to
stacking interactions matching the solute's biaryl core. -
Chlorinated Solvents (DCM, Chloroform): High solubility driven by dipole-dipole interactions and the solvent's ability to solvate the electron-rich pyridine ring.
-
Alcohols (Ethanol, Methanol): Moderate solubility.[3] The hydroxyl group of the solvent donates a hydrogen bond to the pyridine nitrogen. Solubility is highly temperature-dependent, making these ideal for recrystallization .
-
Alkanes (Hexane, Heptane): Poor solubility. The lack of polarizable functionality in alkanes cannot overcome the solute's cohesive energy.
Solvent Compatibility Matrix
The following classification is derived from synthesis workups (Suzuki coupling protocols) and standard solubility trends for phenylpyridine derivatives.
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, chromatography injection, low-temperature reactions. |
| Aromatic | Toluene, Xylene | High | High-temperature synthesis (e.g., Iridium complexation), reflux solvent. |
| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | Good to High | General reaction media. DMF/DMSO are difficult to remove; EtOAc is preferred for workup. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Temp. Dependent) | Primary Recrystallization Solvents. High solubility at boiling; low at RT. |
| Non-Polar | Hexane, Pentane, Petroleum Ether | Poor (<1 mg/mL) | Anti-solvents. Used to precipitate the product from DCM or Toluene solutions. |
| Aqueous | Water | Insoluble (Neutral pH) | Washing impurities; anti-solvent in "drowning out" crystallization. |
Thermodynamic Modeling Framework
For precise process control (e.g., cooling crystallization), solubility (
- : Mole fraction solubility of this compound.
- : Absolute temperature (Kelvin).[4][5]
-
: Empirical parameters derived from regression of experimental data.
-
Interpretation:
relates to the enthalpy of solution. If solubility increases with temperature (endothermic dissolution), the slope of vs is negative.
-
Thermodynamic Parameters:
Using the van't Hoff equation , the apparent enthalpy of solution (
-
Expectation: Dissolution is likely endothermic (
) and entropy-driven ( ), consistent with breaking the crystal lattice of a solid organic compound.
Experimental Protocol: Solubility Determination
Since specific literature values for this isomer may vary by batch purity, researchers must validate solubility experimentally. The following Self-Validating Protocol ensures data integrity.
Method: Isothermal Saturation with Gravimetric Analysis
Objective: Determine the precise mass solubility at a fixed temperature (
Workflow Diagram
Figure 1: Step-by-step workflow for the isothermal saturation method. The dashed line represents the mandatory replication step for statistical validity.
Step-by-Step Methodology
-
Preparation: Add excess this compound solid to a jacketed glass vessel containing 10 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours. Validation Check: Ensure solid is still present after 24h; if not, add more solid.
-
Sampling: Stop stirring and allow phases to settle for 30 minutes.
-
Filtration: Withdraw 2 mL of supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter. Critical: Pre-warming prevents premature crystallization in the needle.
-
Quantification:
-
Transfer filtrate to a pre-weighed weighing dish (
). -
Weigh the dish + solution (
). -
Evaporate solvent in a vacuum oven at 40°C until constant weight (
).
-
-
Calculation:
Applications: Purification & Recrystallization[3][6][7][8]
The most common requirement for this compound is purification after Suzuki coupling.
Recrystallization Strategy
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Pure Ethanol.[6]
Protocol:
-
Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Ethanol.
-
Hot Filtration: Filter while hot to remove insoluble palladium catalyst residues (black specs).
-
Crystallization:
-
Method A (Cooling): Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Method B (Anti-solvent): If no crystals form, add warm Water dropwise until persistent turbidity is observed, then cool.
-
-
Isolation: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).
Synthesis Solvent Selection
For the Suzuki coupling of 2-bromopyridine and 3-methoxyphenylboronic acid:
-
Recommended: Toluene/Water or Dioxane/Water mixtures.
-
Rationale: These biphasic or miscible systems dissolve the organic reactants (Toluene/Dioxane) and the inorganic base (Water), while the high boiling point of Toluene (110°C) drives the reaction kinetics.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cheng, D., et al. (2025).[7] Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E, 81, 123-128. Link
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link
- Zhu, M., et al. (2019). Solubility and thermodynamic properties of biaryl derivatives in organic solvents. Journal of Chemical & Engineering Data, 64(3), 1120-1129. (Contextual reference for biaryl solubility modeling).
Sources
- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)pyridine via Suzuki Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2][3][4][5] This guide provides a comprehensive, in-depth exploration of a specific, high-value transformation: the synthesis of 2-(3-Methoxyphenyl)pyridine. This biaryl motif is a common scaffold in medicinal chemistry and materials science. We will dissect the reaction from a mechanistic standpoint, provide a field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. This document is designed to be a practical resource for researchers aiming to implement or optimize this crucial carbon-carbon bond formation.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and his colleagues in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has revolutionized the way synthetic chemists approach the construction of C-C bonds.[1][2] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi.[2] The particular appeal of the Suzuki-Miyaura reaction lies in the stability, low toxicity, and commercial availability of boronic acids and their derivatives, which serve as the organometallic nucleophile.[1] These reagents are generally stable to air and moisture, simplifying their handling and storage.
The synthesis of 2-arylpyridines is of particular interest due to their prevalence in pharmaceuticals and advanced functional materials. The target molecule of this guide, this compound, combines an electron-deficient pyridine ring with an electron-rich methoxyphenyl group, presenting a common yet insightful case study for heteroaryl-aryl coupling.
Mechanistic Insights: The Palladium Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (2-bromopyridine). This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[9] For many applications, aryl bromides offer a good balance of reactivity and cost.
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium, displacing the halide.
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product, this compound. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Synthesis of this compound
The success of a Suzuki coupling hinges on the judicious selection of several key parameters. For the coupling of an electron-deficient heteroaryl halide with an electron-rich arylboronic acid, the following considerations are crucial.
-
Palladium Catalyst and Ligand: While simple palladium sources like Pd(OAc)₂ can be effective, modern Suzuki couplings often employ pre-formed catalysts or a combination of a palladium source and a phosphine ligand.[10] For heteroaryl couplings, ligands that are both electron-rich and bulky have shown great success. These ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps. A catalyst like Pd(dppf)Cl₂, which incorporates the 1,1'-bis(diphenylphosphino)ferrocene ligand, is an excellent and robust choice for this type of transformation.[12][13][14][15]
-
Base: The choice of base is critical for activating the boronic acid.[8] Inorganic bases are most commonly used.[16] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective, with the latter often being beneficial in challenging couplings.[8][17] An aqueous solution of the base is typically used, as water can play a beneficial role in the transmetalation step.[11]
-
Solvent System: A variety of organic solvents can be employed, often in combination with water.[6][16] Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), as well as aromatic solvents like toluene, are common choices.[6][17] A biphasic system, such as dioxane/water or toluene/ethanol/water, is often optimal, facilitating the dissolution of both the organic substrates and the inorganic base.
-
Temperature: The reaction temperature typically ranges from 60 to 100 °C.[6][12][13][14][15] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Monitoring the reaction progress by TLC or LC-MS is essential to determine the appropriate reaction time and temperature.
Field-Proven Experimental Protocol
This protocol is designed as a robust starting point for the synthesis of this compound.
Reaction Scheme:
2-Bromopyridine + 3-Methoxyphenylboronic acid → this compound
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Bromopyridine | 158.01 | 1.0 | 1.0 | 158 mg |
| 3-Methoxyphenylboronic Acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(dppf)Cl₂ | 731.74 | 0.03 | 0.03 | 22 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), 3-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask. The use of degassed solvents is important to minimize dissolved oxygen.
-
Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent, 2-bromopyridine), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting and Further Optimization
While the provided protocol is robust, challenges can arise. Below are some common issues and potential solutions:
-
Low Yield: If the yield is lower than expected, consider the following:
-
Catalyst Deactivation: Ensure the reaction was performed under strictly anaerobic conditions. The use of freshly degassed solvents is critical.
-
Insufficient Base: The quality and stoichiometry of the base are important. Consider using K₃PO₄ as an alternative to K₂CO₃.
-
Protodeboronation: The boronic acid can degrade, especially at elevated temperatures. Ensure a slight excess of the boronic acid is used (1.2-1.5 equivalents).
-
-
Formation of Side Products: Homocoupling of the boronic acid (to form 3,3'-dimethoxybiphenyl) can occur. This is often a sign of catalyst issues or the presence of oxygen. Lowering the catalyst loading or ensuring a more rigorously inert atmosphere can mitigate this.
-
Reaction Stalls: If the reaction does not go to completion, a slightly higher temperature (e.g., 95-100 °C) or a more sophisticated ligand (e.g., SPhos) might be necessary.[11][18]
For further optimization, a Design of Experiments (DoE) approach can be highly effective in systematically exploring the interplay between variables like temperature, catalyst loading, and base concentration to maximize yield.[5]
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of biaryl compounds like this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and reproducible results. The protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful reaction in both academic and industrial settings.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Oldenhuis, N. J., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
-
Thomas, S., et al. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Protocol for Regioselective Cyclometalation of 2-(3-Methoxyphenyl)pyridine with IrCl3
Abstract & Strategic Context
The synthesis of the chloro-bridged dimer
This guide provides a validated methodology to ensure exclusive cyclometalation at the sterically accessible position, preventing the formation of isomeric mixtures that plague downstream purification.
Mechanistic Insight & Regioselectivity
To achieve high purity, one must understand the driving forces of the reaction. The cyclometalation of Ir(III) is an Electrophilic Aromatic Substitution (
The Regiochemistry Challenge
The 3-methoxy substituent on the phenyl ring creates two potential sites for C-H activation:
-
The 2'-position (Ortho): Located between the pyridine ring and the methoxy group. This site is sterically "choked" (buttressing effect).
-
The 6'-position (Para): Located on the opposite side of the ring. This site is sterically open.
Thermodynamic Control: Under the high-temperature reflux conditions of the Nonoyama reaction, the iridium center exclusively activates the 6'-position (para to the methoxy group). This yields a
Visualization: Reaction Pathway
The following diagram illustrates the steric selection mechanism.
Experimental Protocol
Materials & Stoichiometry
Precision in stoichiometry minimizes unreacted ligand, which is difficult to separate from the dimer.
| Component | Role | Equivalents | Notes |
| IrCl3 · nH2O | Metal Source | 1.0 | Determine exact Ir % from CoA (usually ~52-54%). |
| 3-MeO-ppy | Ligand | 2.2 - 2.4 | Slight excess ensures full consumption of valuable Ir. |
| 2-Ethoxyethanol | Solvent A | -- | High BP (135°C), dissolves organic ligand. |
| DI Water | Solvent B | -- | Solubilizes IrCl3; induces precipitation of product. |
| Nitrogen/Argon | Inert Gas | -- | Critical to prevent oxidation to Ir(IV) species. |
Solvent Ratio: 3:1 (v/v) 2-Ethoxyethanol : Water. Example: For 1 mmol (300 mg) IrCl3, use 15 mL 2-Ethoxyethanol and 5 mL Water.
Step-by-Step Methodology
Phase 1: Setup and De-aeration
-
Charge: In a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the
and the 3-MeO-ppy ligand. -
Solvent Addition: Add the 2-ethoxyethanol and water mixture.
-
Degassing (CRITICAL):
-
Connect the top of the condenser to a Schlenk line or N2 balloon.
-
Bubble nitrogen directly into the solution via a long needle for 15-20 minutes.
-
Why? Oxygen promotes the formation of paramagnetic Ir(IV) species (black tar) and hydroxy-bridged dimers instead of chloro-bridged dimers.
-
Phase 2: The Nonoyama Reaction
-
Reflux: Heat the mixture to reflux (Oil bath temp: 125–130°C).
-
Monitoring:
-
T = 0h: Dark brown/black solution.
-
T = 2h: Solution lightens; turbidity may appear.
-
T = 18-24h: Heavy precipitation of the product (usually yellow or orange) should be visible.
-
-
Completion: TLC is difficult due to the dimer's solubility issues. Rely on time (24h) and visual precipitation.
Phase 3: Isolation and Workup
-
Cooling: Allow the reaction to cool to room temperature. Then, cool further in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Filter the solid using a sintered glass funnel or Buchner funnel.
-
The Wash Sequence (Self-Validating Purity Step):
-
Wash 1: Water (3 x 10 mL). Removes unreacted
and salts. -
Wash 2: Methanol/Ethanol (2 x 5 mL). Quickly wash to remove unreacted ligand and organic byproducts. Caution: The dimer is slightly soluble in hot alcohols; keep this cold and fast.
-
Wash 3: Hexane/Ether (3 x 10 mL). Removes trace high-boiling 2-ethoxyethanol and aids drying.
-
-
Drying: Dry the solid under high vacuum for 4 hours.
Workflow Visualization
Characterization & Quality Control
The dimer is often sparingly soluble. For NMR analysis, use
Expected 1H NMR Signature (in )
To confirm the regioselectivity (para-to-methoxy cyclometalation):
-
Symmetry: The complex is
symmetric. You will see one set of ligand signals (integration matches 1 ligand, representing all 4 in the dimer). -
Coupling Constants: Look for the protons on the phenyl ring.
-
The proton meta to the methoxy (between OMe and Ir) will appear as a singlet or a finely split doublet (due to long-range coupling), typically shielded.
-
If cyclometalation occurred at the crowded 2-position, the splitting patterns would differ significantly (AB systems).
-
-
Absence of Aldehyde/Solvent: Check for 2-ethoxyethanol peaks (multiplets ~3.5-3.7 ppm) to ensure drying is complete.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | High solubility or excess solvent. | Add excess water to the reaction mixture after cooling to force precipitation. |
| Black Tar/Oil | Oxidation (Ir(IV)) or overheating. | Ensure rigorous degassing. Check oil bath temp does not exceed 140°C. |
| Low Yield | Incomplete reaction. | Extend reflux to 48h. Ensure ligand excess is at least 2.2eq. |
| Impure NMR | Bridge splitting. | Ensure NMR solvent is acid-free |
Safety Information
-
Iridium(III) Chloride: Irritant. Avoid dust inhalation.
-
2-Ethoxyethanol: Reproductive Toxin. Can be absorbed through the skin. Wear butyl rubber gloves and work strictly within a fume hood.
-
Reaction Pressure: Although open to N2, refluxing creates hot vapor. Ensure condenser water flow is secure.
References
-
Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes.[1][2][3][4][5][6] Bulletin of the Chemical Society of Japan, 47(3), 767–768.
-
Sprouse, S., King, K. A., Spellane, P. J., & Watts, R. J. (1984). Photophysical effects of metal-carbon .sigma. bonds in ortho-metalated complexes of iridium(III) and rhodium(III). Journal of the American Chemical Society, 106(22), 6647–6653.
-
Lamansky, S., Djurovich, P., Murphy, D., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312.
-
Mydlak, M., Bizzarri, C., Hartmann, D., et al. (2010). Positional Isomers of bis(2-phenylpyridine)iridium(III) Complexes. Advanced Functional Materials. (Demonstrates the impact of substitution position on regioselectivity).
Sources
- 1. bernlab.org [bernlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A cyclometalated iridium(III) complex with 2-acetylpyridine-N(4)-ortho-chlorophenyl thiosemicarbazone: Potent antiproliferative and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
using 2-(3-Methoxyphenyl)pyridine as a ligand for OLED emitters
Executive Summary
This guide details the synthesis, purification, and application of 2-(3-methoxyphenyl)pyridine (3-MeO-ppy) as a primary cyclometalating ligand for Iridium(III)-based phosphorescent OLEDs (PHOLEDs).
While the parent ligand 2-phenylpyridine (ppy) yields standard green emission (~515 nm), the introduction of an electron-donating methoxy group (-OCH₃) at the meta position (relative to the pyridine bond) destabilizes the Highest Occupied Molecular Orbital (HOMO). This modification typically results in a red-shifted emission (Yellow-Green, ~540–550 nm) and significantly enhanced solubility in organic solvents, making these complexes ideal candidates for both vacuum-deposited and solution-processed OLED architectures.
Chemical Identity & Safety Profile
| Property | Specification |
| Ligand Name | This compound |
| Abbreviation | 3-MeO-ppy |
| CAS Number | 94656-68-3 |
| Molecular Weight | 185.22 g/mol |
| Target Complex | Bisiridium(III) |
| Complex Abbreviation | (3-MeO-ppy)₂Ir(acac) |
| Emission Color | Yellow-Green (approx. 545 nm) |
Safety Warning: Iridium trichloride hydrate (
Critical Mechanism: Regioselectivity in Cyclometalation
Before beginning synthesis, researchers must understand the regiochemical implications of the 3-methoxy substituent.
-
The Challenge: The phenyl ring has two potential sites for C-H activation (cyclometalation) adjacent to the pyridine attachment: Carbon-2 (C2) and Carbon-6 (C6).
-
The Reality: The C2 position is sterically hindered by the pyridine ring and the adjacent methoxy group.
-
The Outcome: Cyclometalation proceeds almost exclusively at the C6 position (para to the methoxy group). This high regioselectivity simplifies purification, as isomer mixtures are minimized compared to other substituted ligands.[1]
Experimental Protocols
Protocol A: Ligand Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize high-purity 3-MeO-ppy from commercially available precursors.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
- (5 mol%)
- (2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step:
-
Degassing: Combine solvents in a Schlenk flask and degas with Argon for 30 minutes. Note: Oxygen causes homocoupling of boronic acids, reducing yield.
-
Mixing: Add 2-bromopyridine, 3-methoxyphenylboronic acid, and the base solution.
-
Catalysis: Add
under a counter-flow of Argon. -
Reflux: Heat to 90°C for 18–24 hours. The solution will turn black (Pd precipitation) upon completion.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Flash column chromatography (Silica gel; Hexane:Ethyl Acetate 10:1).
-
Validation:
must show characteristic methoxy singlet at ppm.
Protocol B: Iridium Complex Synthesis (The Nonoyama Route)
Objective: Synthesize the heteroleptic complex
This is a two-step process involving a chloro-bridged dimer intermediate.
Step 1: Synthesis of the
-
Mix
(1.0 eq) and 3-MeO-ppy (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1 v/v). -
Reflux at 110°C for 24 hours under Argon.
-
Cool to RT.[2] A yellow/orange precipitate (the dimer) will form.
-
Filter and wash with water (to remove unreacted Ir salts) and hexane (to remove unreacted ligand).
-
Critical Checkpoint: Do not purify the dimer by column chromatography; it is often unstable on silica. Proceed immediately to Step 2.
Step 2: Bridge Splitting with Acetylacetone (acac)
-
Suspend the Dimer (1.0 eq) in 2-ethoxyethanol.
-
Add Acetylacetone (2.5 eq) and Sodium Carbonate (
, 10 eq). -
Heat to 100°C for 12–16 hours.
-
Cool to RT. The product usually precipitates or can be induced by adding water.
-
Purification (Essential for OLEDs):
-
Filter the crude solid.
-
Dissolve in Dichloromethane (DCM) and pass through a short silica plug to remove polar impurities.
-
Sublimation: For vacuum-deposited OLEDs, the material must be sublimed at high vacuum (
Torr, ~280°C) to remove trace solvents and isomers.
-
Visualization: Synthesis Workflow
Caption: Synthesis pathway from commercial precursors to the final sublimed iridium emitter.
Device Integration (OLED Architecture)
To evaluate the emitter, fabricate a standard "bottom-emission" architecture. The methoxy group improves solubility, allowing the Emissive Layer (EML) to be solution-processed if desired, though vacuum deposition yields higher efficiency.
Recommended Stack (Vacuum Deposition):
| Layer Function | Material | Thickness | Role |
| Anode | ITO | 100 nm | Transparent conductor |
| HIL | PEDOT:PSS (or HAT-CN) | 40 nm / 10 nm | Hole Injection |
| HTL | TAPC or TCTA | 40 nm | Hole Transport / Electron Blocking |
| EML | CBP : 8% (3-MeO-ppy)₂Ir(acac) | 30 nm | Host : Dopant System |
| ETL/HBL | TPBi | 40 nm | Electron Transport / Hole Blocking |
| EIL | LiF | 1 nm | Electron Injection |
| Cathode | Al | 100 nm | Reflective Contact |
Expert Insight on Host Selection: Use CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) as the host. The triplet energy of CBP (2.56 eV) is sufficiently high to confine the triplet excitons of the Yellow-Green (3-MeO-ppy) emitter (~2.3 eV), preventing back-energy transfer which causes efficiency roll-off.
Visualization: OLED Energy Level Diagram
*Caption: Energy level alignment. Note: Dopant levels are approximate; Methoxy group raises HOMO vs standard Ir(ppy)3.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Dimer) | Ensure inert atmosphere (Argon) and use degassed solvents. | |
| Impure Emission (Shoulder peaks) | Residual free ligand or isomer contamination. | Perform sublimation. Check HPLC purity (>99.5% required). |
| Device Shorting | Particle contamination or rough ITO. | Filter solution-processed layers (0.2 µm PTFE). Clean ITO with |
| Color Shift | Exciplex formation with Host. | Reduce doping concentration from 8% to 5%. Switch host to TCTA. |
References
-
Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711.
-
Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society, 125(24), 7377–7387.
-
Organic Syntheses. (2018). "Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III)." Organic Syntheses, 95, 29-45.[3]
-
Sigma-Aldrich. "Bisiridium(III) Product Specification."
Sources
Application Notes and Protocols for the Preparation of Heteroleptic Iridium(III) Complexes with Methoxy-ppy Ligands
Introduction
Heteroleptic iridium(III) complexes have garnered significant attention in materials science and drug development due to their unique photophysical and electrochemical properties.[1] Among these, complexes featuring cyclometalating 2-phenylpyridine (ppy) ligands with methoxy substituents (MeO-ppy) are of particular interest. The electron-donating nature of the methoxy group can be strategically employed to tune the emission color, enhance photoluminescence quantum yields (PLQYs), and modulate the redox potentials of the resulting complexes.[2] This makes them highly valuable for applications such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of heteroleptic iridium(III) complexes incorporating methoxy-ppy ligands. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to confidently prepare these valuable compounds.
Synthetic Strategy: A Two-Step Approach
The preparation of heteroleptic iridium(III) complexes of the general formula [Ir(MeO-ppy)2(N^N)]+ or Ir(MeO-ppy)2(O^O) typically follows a well-established two-step synthetic route.[4][5] This strategy offers a modular approach, allowing for the facile variation of both the cyclometalating and ancillary ligands to fine-tune the properties of the final complex.
-
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer. The first step involves the cyclometalation of an iridium(III) salt, typically iridium(III) chloride hydrate (IrCl₃·nH₂O), with the methoxy-substituted 2-phenylpyridine ligand. This reaction, often a variation of the Nonoyama reaction, yields a chloro-bridged dimeric intermediate, [Ir(MeO-ppy)₂Cl]₂.[4][6]
-
Step 2: Reaction with an Ancillary Ligand. The chloro-bridged dimer is then reacted with a suitable ancillary ligand to cleave the chloride bridges and form the final monomeric, heteroleptic complex.[5] The choice of ancillary ligand is crucial in determining the final properties of the complex. Common ancillary ligands include bidentate N^N ligands (e.g., 2,2'-bipyridine and its derivatives) for cationic complexes, and bidentate O^O ligands (e.g., acetylacetonate) for neutral complexes.
Figure 1: General synthetic workflow for heteroleptic iridium(III) complexes with methoxy-ppy ligands.
Experimental Protocols
Protocol 1: Synthesis of the Chloro-Bridged Dimer, [Ir(4-MeO-ppy)₂Cl]₂
This protocol is adapted from the general procedure for the synthesis of cyclometalated iridium dimers.[6] The use of a 2-methoxyethanol and water solvent system facilitates the reaction.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-(4-methoxyphenyl)pyridine (4-MeO-ppy)
-
2-Methoxyethanol
-
Deionized water
-
Ethanol
-
Acetone
-
Dichloromethane
-
Toluene
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 equiv) and 2-(4-methoxyphenyl)pyridine (2.5 equiv).
-
Add a 3:1 (v/v) mixture of 2-methoxyethanol and water to the flask.
-
Under a nitrogen or argon atmosphere, heat the reaction mixture to reflux and maintain for 24 hours. The solution will typically turn from a dark brown to a yellow or orange color.
-
After 24 hours, cool the reaction mixture to room temperature. A yellow precipitate should form.
-
Collect the precipitate by vacuum filtration and wash sequentially with ethanol and acetone to remove unreacted starting materials and byproducts.[6]
-
Dissolve the crude product in a minimal amount of hot dichloromethane and filter to remove any insoluble impurities.
-
To the filtrate, add toluene and hexane and reduce the volume of the solution under reduced pressure.
-
Cool the resulting solution to induce crystallization of the yellow [Ir(4-MeO-ppy)₂Cl]₂ dimer.[6]
-
Collect the crystals by vacuum filtration, wash with hexane, and dry under vacuum.
Expected Yield: 70-80%
Protocol 2: Synthesis of a Cationic Complex, [Ir(4-MeO-ppy)₂(dtbbpy)]PF₆
This protocol describes the synthesis of a representative cationic complex using 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as the ancillary ligand.
Materials:
-
[Ir(4-MeO-ppy)₂Cl]₂ (from Protocol 1)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the chloro-bridged dimer [Ir(4-MeO-ppy)₂Cl]₂ (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (2.2 equiv) in a 3:1 (v/v) mixture of dichloromethane and methanol.
-
Reflux the reaction mixture under a nitrogen atmosphere for 12 hours in the dark.[5]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of methanol and add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the hexafluorophosphate salt of the complex.
-
Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of diethyl ether.
-
For further purification, the complex can be recrystallized from a dichloromethane/diethyl ether solvent system.[5]
Expected Yield: 60-70%
Protocol 3: Synthesis of a Neutral Complex, Ir(4-MeO-ppy)₂(acac)
This protocol outlines the preparation of a neutral iridium(III) complex using acetylacetone (acac) as the ancillary ligand.
Materials:
-
[Ir(4-MeO-ppy)₂Cl]₂ (from Protocol 1)
-
Acetylacetone (Hacac)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
To a suspension of [Ir(4-MeO-ppy)₂Cl]₂ (1.0 equiv) in 2-ethoxyethanol, add acetylacetone (2.5 equiv) and sodium carbonate (5.0 equiv).
-
Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of methanol.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol solvent gradient.
-
The pure product is typically obtained as a yellow powder after removal of the solvent under reduced pressure.[7]
Expected Yield: 50-60%
Characterization and Data Presentation
The synthesized heteroleptic iridium(III) complexes should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the complex and the coordination of the ligands.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight of the complex.[5]
-
UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the photophysical properties of the complexes, including their absorption and emission maxima, and quantum yields.[4]
Table 1: Representative Photophysical Data for Heteroleptic Iridium(III) Complexes with Methoxy-ppy Ligands
| Complex | Absorption λmax (nm) | Emission λmax (nm) | PLQY (Φ) | Lifetime (µs) | Reference |
| [Ir(ppy)₂(bpy)]PF₆ | ~255 | ~602 | - | - | [3] |
| [Ir(ppy)₂(dtbbpy)]PF₆ | - | - | - | - | [8] |
| Ir(ppy)₂(acac) | - | ~512 | ~1.0 | - | [9] |
| [Ir(ppy)₂L][PF₆] (L = subst. bpy) | - | 562 | 0.19 (in DCM) | - | [4] |
Note: Specific data for methoxy-ppy complexes can vary depending on the ancillary ligand and solvent. The data for the parent ppy complexes are provided for comparison.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectra of these complexes are typically complex due to the number of aromatic protons and the asymmetry of the molecules. However, some general features can be identified:
-
Methoxy Protons: A sharp singlet corresponding to the methoxy group protons is typically observed in the upfield region of the aromatic signals, usually around 3.5-4.0 ppm.
-
Aromatic Protons: The protons on the phenyl and pyridine rings of the MeO-ppy ligands, as well as the protons on the ancillary ligand, will appear in the aromatic region (typically 6.0-9.0 ppm). The coordination to the iridium center causes significant shifts in these signals compared to the free ligands.
Figure 2: Workflow for the characterization of heteroleptic iridium(III) complexes.
Conclusion
The protocols and characterization guidelines presented in this application note provide a solid foundation for the successful preparation and analysis of heteroleptic iridium(III) complexes featuring methoxy-ppy ligands. The modular nature of the synthetic approach allows for extensive tuning of the complexes' properties, making them highly adaptable for a wide range of applications in materials science and medicinal chemistry. By carefully following these procedures and employing rigorous characterization techniques, researchers can confidently synthesize and explore the potential of this important class of organometallic compounds.
References
-
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III) Hexafluorophosphate. MDPI. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI. Available at: [Link]
-
Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI. Available at: [Link]
-
Wavelength dependent photocatalytic H2 generation using Iridium- Pt/Pd complexes. The Royal Society of Chemistry. Available at: [Link]
-
Iridium(III) bis[2-(2-naphthyl)pyridine] (acetylacetonate)-based yellow and white phosphorescent organic light-emitting devices. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution. NIH. Available at: [Link]
-
(2,4-Pentanedionato)bis(2-phenylpyridine)iridium(III). Chem-Impex. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]
-
1 H NMR spectra of [Ir(ppy) 2 bpy]PF 6 , in SDS 2% solution (a,a′). ResearchGate. Available at: [Link]
-
[Ir(ppy)2(bpy)]PF6. ChemBK. Available at: [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]
-
Asymmetric Synthesis of Enantiomerically Pure Mono- and Binuclear Bis(cyclometalated) Iridium(III) Complexes. PubMed. Available at: [Link]
-
Heteronuclear phosphorescent iridium(iii) complexes with tunable photophysical and excited-state properties by chelating BF2 moiety for application in bioimaging. RSC Publishing. Available at: [Link]
-
PL spectra of Ir(4-Me-2,3-dpq)2(pbt-R) and Ir(ppy)2(pbt-R) (R=H, OMe,...). ResearchGate. Available at: [Link]
-
Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
- 8. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis[3,5-difluoro-2-(pyridin-2-yl)phenyl](4,4′-dimethoxy-2,2′-bipyridine)iridium(III) hexafluoridophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabricating Phosphorescent OLEDs Using 2-(3-Methoxyphenyl)pyridine Based Dopants
Introduction: The Role of Methoxy-Substituted Phenylpyridine Ligands in Advancing PhOLEDs
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent a significant leap in display and lighting technology, theoretically enabling 100% internal quantum efficiency by harnessing both singlet and triplet excitons.[1] The heart of a PhOLED is the emissive layer (EML), where a phosphorescent guest dopant is dispersed within a host material. The properties of this dopant are paramount in determining the device's color, efficiency, and stability.
Cyclometalated iridium(III) complexes, particularly those based on the 2-phenylpyridine (ppy) scaffold, have become benchmark emitters due to their high phosphorescence quantum yields and tunable emission colors.[2][3] The introduction of substituents onto the ppy ligand framework provides a powerful tool for fine-tuning the electronic and photophysical properties of the resulting iridium complex. The methoxy (-OCH₃) group, as an electron-donating substituent, can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the emission wavelength and charge-trapping characteristics of the dopant.
This guide focuses on the fabrication and characterization of PhOLEDs utilizing dopants derived from 2-(3-Methoxyphenyl)pyridine and its analogues. We will provide a comprehensive overview of the dopant synthesis, detailed protocols for device fabrication via vacuum thermal evaporation, characterization methodologies, and troubleshooting strategies. By understanding the causal relationships between molecular design, fabrication parameters, and device performance, researchers can accelerate the development of next-generation PhOLEDs.
Part 1: Dopant Synthesis and Photophysical Properties
The synthesis of heteroleptic iridium(III) complexes of the type bis(2-phenylpyridinato-N,C²')iridium(III) (acetylacetonate) is a well-established procedure. The general approach involves the formation of a chloro-bridged iridium dimer, followed by the reaction with the ancillary ligand, in this case, acetylacetone.
A pertinent example is the synthesis of an iridium complex based on a furo[3,2-c]pyridine ligand bearing methoxy substitutions on the phenyl ring. The introduction of methoxy groups can enhance solubility, which is particularly beneficial for solution-processed fabrication methods, and can be achieved without producing isomeric mixtures, simplifying purification.[4]
General Synthetic Protocol for Methoxy-Substituted Phenylpyridine-Type Iridium(III) Complexes
-
Dimer Formation: Iridium(III) chloride hydrate is reacted with an excess of the respective 2-(methoxyphenyl)pyridine-type ligand in a high-boiling point solvent such as 2-ethoxyethanol or glycerol. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours to form the chloro-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂.
-
Complexation with Ancillary Ligand: The resulting dimer is then reacted with an excess of the ancillary ligand (e.g., acetylacetone) and a base (e.g., sodium carbonate) in a suitable solvent. This reaction is typically carried out at an elevated temperature to facilitate the formation of the final monomeric iridium complex.
-
Purification: The crude product is purified using column chromatography followed by recrystallization or sublimation to obtain the high-purity phosphorescent dopant.
Caption: General synthetic route for (C^N)₂Ir(acac) complexes.
Photophysical Properties of a Representative Dopant
The photophysical properties of the dopant are critical for its performance in a PhOLED. Key parameters include the emission wavelength (λ_em), photoluminescence quantum yield (PLQY), and phosphorescence lifetime (τ). Below is a summary of the properties for a furo[3,2-c]pyridine-based iridium complex with two methoxy groups on the phenyl ring, which serves as a close analogue to a this compound-based dopant.
| Dopant | Emission Peak (λ_em) | PLQY | Lifetime (τ) | Reference |
| [(3,5-diMeOpfupy)₂Ir(acac)] | 598 nm (Orange) | 0.32 | 1.29 µs | [4] |
Part 2: PhOLED Fabrication Protocol via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a widely used technique for the fabrication of high-performance PhOLEDs due to its ability to deposit uniform thin films with high purity.[2] The process involves heating organic materials in a high-vacuum chamber, causing them to sublimate and subsequently condense on a cooler substrate.
Step-by-Step Fabrication Protocol
-
Substrate Preparation:
-
Begin with commercially available indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.[2]
-
-
Organic and Metal Layer Deposition:
-
Load the cleaned substrates and the organic and metal materials into a high-vacuum thermal evaporation chamber with a base pressure of approximately 10⁻⁷ Torr.
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]).
-
Emissive Layer (EML): Co-evaporate the host material and the phosphorescent dopant. For example, a 20 nm layer of a suitable host like CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) or TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) doped with the this compound-based iridium complex. The doping concentration is a critical parameter and typically ranges from 5% to 15% by weight.
-
Electron Transport Layer (ETL): e.g., 40 nm of TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene).
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF (Lithium Fluoride).
-
-
Cathode: Deposit a 100 nm thick layer of Aluminum (Al).
-
The active area of the device is defined by the overlap of the ITO anode and the Al cathode.
Sources
Troubleshooting & Optimization
purification methods for 2-(3-Methoxyphenyl)pyridine crude product
Technical Support Guide: Purification of 2-(3-Methoxyphenyl)pyridine
Introduction: The Nature of the Beast
Purifying This compound presents a specific set of chemical challenges derived from its structure. Unlike simple aromatics, this molecule possesses a basic pyridine nitrogen (
Why standard purification fails:
-
Palladium Chelation: The pyridine nitrogen acts as a ligand, tightly binding residual Palladium (Pd) from Suzuki couplings. This results in a "black tar" or dark brown oil that resists simple filtration.
-
Silica Streaking: The basic nitrogen interacts with acidic silanol groups on silica gel, causing peak tailing and poor separation.
-
Physical State: This derivative is often an oil or low-melting solid, making recrystallization difficult without specific handling.
This guide prioritizes chemical purification (extraction/salt formation) over physical separation (chromatography) to ensure high purity and scalability.
Phase 1: The "Golden Path" – Acid-Base Extraction[2]
Status: Mandatory First Step Objective: Remove neutral impurities (homocoupled biphenyls, phosphine ligands) and acidic impurities (boronic acids) while isolating the basic product.
This protocol is a self-validating system : if the product does not behave as described, the pH thresholds are incorrect.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or Toluene ). Avoid DCM if possible, as it can form emulsions during acid washes.[2]
-
Acid Extraction: Extract the organic layer 3x with 1M HCl (aq) .
-
Organic Wash: Wash the combined aqueous acidic layers with fresh Diethyl Ether (2x). Discard the organic washes.
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Solid
until pH > 10.-
Observation: The solution will become cloudy/milky as the free base precipitates or oils out.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3x).
-
Drying: Dry combined organics over
and concentrate.
Visual Workflow (DOT)
Caption: Logical flow for Acid-Base extraction. This method exploits the basicity of the pyridine ring to separate it from non-basic contaminants.
Phase 2: Palladium Removal (The "Black Oil" Issue)
Issue: Product remains dark/colored even after acid-base extraction. Cause: Pd-Nitrogen coordination is strong and survives mild acid washes.[1]
Method A: Chemical Scavenging (Recommended)
Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or Smopex®).[2]
-
Dissolve crude (1 g) in THF or EtOAc (10 mL).
-
Add scavenger (approx.[6] 0.5 equivalent by weight relative to Pd loading, or 50 wt% of crude).[2]
-
Stir at 50°C for 4 hours .
-
Filter through a 0.45 µm pad (Celite).
Method B: The Aqueous Cysteine Wash (Low Cost)
-
Wash organic layer with a 10% aqueous solution of L-Cysteine .
-
The Pd-Cysteine complex is water-soluble and will migrate to the aqueous phase.
-
Repeat until the aqueous layer is colorless.
Phase 3: Chromatography & Solid Isolation
If chromatography is necessary (e.g., to separate regioisomers), you must modify the stationary phase.[2]
The "Streaking" Problem: Pyridine derivatives tail on silica because they H-bond with acidic silanols.
-
Solution: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc:TEA 80:19:1).[2]
-
Alternative: Use Neutral Alumina instead of Silica Gel.
Solid State Isolation (Salt Formation): Since this compound is likely an oil or low-melting solid, converting it to the Hydrochloride Salt is the best way to obtain a stable, weighable solid.
-
Dissolve free base in dry Diethyl Ether .
-
Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
A white precipitate (the HCl salt) should form immediately.
-
Filter and wash with cold ether.
-
Note: This also purifies the compound further, as non-basic impurities remain in the mother liquor.
-
Troubleshooting & FAQs
Q1: I tried the acid-base extraction, but my yield is very low. Where is my product?
-
Diagnosis: The pH adjustment was likely insufficient.
-
Fix:
-
Check the Acid Phase: Did you use enough acid? The pyridine buffers the solution. Ensure the aqueous layer is strongly acidic (pH < 2) during the first extraction.
-
Check the Base Phase: When recovering the product, the pH must be >10 . Pyridines are weak bases; if the pH is only 7-8, a significant portion remains protonated (water-soluble).[1]
-
Check the Solvent: Did you use DCM for the initial extraction? DCM is denser than water and can form stable emulsions with protonated pyridines. Use Toluene or Ether for the first step.[9]
-
Q2: My product is an oil that refuses to crystallize.
-
Diagnosis: The 3-methoxy substituent lowers symmetry and melting point.
-
Fix: Do not force crystallization of the free base.
-
Option A: Dry thoroughly under high vacuum (mTorr range) to remove solvent traces; it may solidify over days.
-
Option B (Recommended): Form the HCl or Picrate salt (see Phase 3). Salts generally have much higher melting points and crystallinity.
-
Q3: There is a persistent impurity just above my product on TLC.
-
Diagnosis: This is likely the homocoupled byproduct (e.g., 3,3'-dimethoxybiphenyl or bipyridine).[2]
-
Fix: Acid-base extraction (Phase 1) is the specific cure for this.
-
Biphenyls are neutral
Stay in Organic layer during acid wash. -
Bipyridines are basic
Co-extract. If this is the impurity, you must use Column Chromatography (Alumina, gradient elution).[2]
-
Summary of Quantitative Data
| Property | Value / Condition | Relevance |
| pKa (Pyridine) | ~4.8 - 5.2 | Allows extraction into 1M HCl.[1] |
| Solubility (Free Base) | High: DCM, EtOAc, Ether, MeOH | Easy to handle in organics.[2][1] |
| Solubility (HCl Salt) | High: Water, MeOH; Low: Ether, Hexane | Enables precipitation purification.[2][1] |
| TLC RF (Hex:EtOAc 4:1) | ~0.3 - 0.5 (varies) | Will streak without TEA.[1] |
| Pd Scavenging | 50°C, 4h, Thiol-Silica | Required for pharmaceutical grade.[2][1] |
References
-
Suzuki-Miyaura Coupling & Pyridine Purification
-
Palladium Removal Strategies
-
Acid-Base Extraction Protocols
- General Properties of Phenylpyridines: Title: 2-Phenylpyridine Derivatives: Synthesis and Properties. Source: BenchChem Technical Guides.
Sources
- 1. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting Suzuki coupling failure for phenylpyridine derivatives
Technical Support Center: Suzuki Coupling of Phenylpyridines Ticket ID: #SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Start Here
Before altering your reaction conditions, identify the specific failure mode. Phenylpyridine synthesis fails primarily due to two distinct mechanisms: Nucleophile Instability (Protodeboronation) or Catalyst Deactivation (Coordination).
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing Suzuki coupling failures in heteroaryl systems.
Deep Dive: The "2-Pyridyl Problem" (Protodeboronation)
The Symptom: rapid consumption of the boronic acid starting material but little to no product formation. The primary byproduct is the de-borylated pyridine (H-Pyridine).
The Mechanism: 2-Pyridyl boronic acids are notoriously unstable.[1][2] The basic nitrogen atom facilitates a mechanism where the C-B bond is cleaved by water or alcohols. This often proceeds via a zwitterionic intermediate that lowers the activation energy for hydrolysis (protodeboronation).
The Solution: MIDA Boronates To bypass this, use N-methyliminodiacetic acid (MIDA) boronates.[2][3] The MIDA ligand complexes the boron, removing its Lewis acidity and preventing the transmetallation/hydrolysis cycle until it is slowly released under controlled basic conditions.
Mechanism of Failure vs. MIDA Solution
Figure 2: Kinetic competition between decomposition and cross-coupling. MIDA boronates throttle the release of the active species.
Deep Dive: Catalyst Poisoning (N-Coordination)
The Symptom: Reaction stalls immediately or after low conversion. Adding more catalyst restarts the reaction briefly before stalling again.
The Mechanism: Pyridines are good ligands. The nitrogen lone pair can bind competitively to the Palladium center, displacing the phosphine ligand or occupying the vacant site required for oxidative addition. This forms an unreactive "off-cycle" species.
The Solution: Bulky, Electron-Rich Ligands Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , RuPhos ).
-
Steric Bulk: Prevents the pyridine nitrogen from approaching the Pd center.
-
Electron Richness: Facilitates oxidative addition of electron-deficient chloropyridines.
Standard Operating Procedures (SOPs)
Protocol A: The "Burke" Protocol (For Unstable 2-Pyridyl Nucleophiles)
Use this when coupling 2-pyridyl MIDA boronates with aryl halides.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 equiv | Electrophile |
| 2-Pyridyl MIDA Boronate | 1.2 - 1.5 equiv | Nucleophile (Slow release) |
| Cu(OAc)₂ | 0.5 equiv | Critical Additive: Promotes cross-coupling over protodeboronation |
| K₃PO₄ | 5.0 equiv | Base (Anhydrous preferred initially) |
| Solvent | DMF or DMA (4:1 w/ H₂O) | High boiling, polar aprotic |
| Temp | 60°C - 95°C | Heat required for MIDA hydrolysis |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 eq), 2-Pyridyl MIDA boronate (1.5 eq), Cu(OAc)₂ (0.5 eq), and K₃PO₄ (5.0 eq).
-
Add DMF/H₂O (4:1 ratio, 0.1 M concentration relative to halide).
-
Degas: Sparge with Argon for 10 minutes (Oxygen kills the active Cu/Pd species).
-
Add catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) or Pd₂(dba)₃/XPhos (0.02/0.04 eq).
-
Seal and heat to 95°C for 4-16 hours.
-
Note: The water is essential here to hydrolyze the MIDA ester; do not run strictly anhydrous.
Protocol B: The "Buchwald" Protocol (For Halopyridines + Stable Boronic Acids)
Use this when the pyridine is the electrophile (halide) and the nucleophile is stable (e.g., phenylboronic acid).
| Component | Equivalents | Role |
| Halopyridine | 1.0 equiv | Electrophile (Prone to poisoning) |
| Ar-B(OH)₂ | 1.2 equiv | Nucleophile |
| Pd(OAc)₂ | 0.02 equiv (2 mol%) | Pre-catalyst |
| XPhos or SPhos | 0.04 equiv (4 mol%) | Ligand: Prevents N-coordination |
| K₃PO₄ | 2.0 - 3.0 equiv | Base |
| Solvent | Toluene/Water (10:1) | Biphasic system |
Step-by-Step:
-
Pre-complex the catalyst: Stir Pd(OAc)₂ and XPhos in the solvent for 5 mins (or use precatalyst XPhos Pd G2 ).
-
Degas thoroughly.
-
Heat to 80-100°C.
-
Checkpoint: If conversion is low, switch base to Cs₂CO₃ or solvent to 1,4-Dioxane .
FAQ: Technical Nuances
Q: Why use Copper (Cu) in the MIDA protocol? A: Copper(II) acetate facilitates the transmetallation step for 2-pyridyl species, effectively "shuttling" the pyridyl group from Boron to Palladium faster than protodeboronation can occur. This is known as the "modified Liebeskind-Srogl" effect.
Q: My reaction turns black and precipitates immediately. What happened? A: This is "Palladium Black" formation. Your ligand is not stabilizing the Pd(0) species effectively, or you have too much oxygen in the system.
-
Fix: Increase ligand:metal ratio to 2:1 or 3:1. Ensure rigorous degassing.
Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Avoid it. Triphenylphosphine is not bulky enough to prevent pyridine coordination, and it is not electron-rich enough to facilitate oxidative addition into electron-poor chloropyridines. Use SPhos , XPhos , or QPhos .
References
-
Billingsley, K., & Buchwald, S. L. (2006).[5] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[6]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[6]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[6]
-
Cox, P. A., et al. (2016).[7] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Journal of the American Chemical Society.[6]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
enhancing thermal stability of 2-(3-Methoxyphenyl)pyridine based OLEDs
Technical Support Center: Enhancing Thermal Stability in 2-(3-Methoxyphenyl)pyridine OLED Architectures
Core Directive & Executive Summary
You are likely working with This compound (2-(3-MeO-Ph)Py) as a cyclometalating ligand in phosphorescent Iridium(III) complexes (e.g., Ir(mppy)₃) or as a building block for bipolar host materials.
The Challenge: While the methoxy (-OMe) group at the 3-position is excellent for tuning the HOMO/LUMO levels and emission color (often inducing a bathochromic shift), it introduces significant thermal stability risks. The conformational flexibility of the ether linkage can lower the Glass Transition Temperature (
The Solution: Thermal stability is not just about the decomposition temperature (
Troubleshooting Guide (Q&A Format)
Issue 1: Rapid degradation of luminance during high-current operation.
User Question: My devices show a steep drop in luminance (
Senior Scientist Response:
You are confusing chemical stability (
-
Diagnostic Step: Perform Differential Scanning Calorimetry (DSC).[1][2][3] If your
is < 100°C, your film is morphologically unstable. -
Corrective Action:
-
Host Engineering: Do not use a neat film. Disperse your dopant in a high-
host matrix (e.g., CBP derivatives or spiro-bifluorene based hosts) at a concentration of 5–10 wt%. The host's rigidity will "lock" the dopant molecules in place. -
Molecular Modification: If you are synthesizing the ligand, introduce bulky, rigid groups (e.g., adamantane or carbazole) at the 5-position of the pyridine ring. This increases steric hindrance and suppresses intermolecular
- stacking crystallization.
-
Issue 2: Color shift (Blue-shift) observed after thermal annealing.
User Question: After annealing the device at 100°C, the emission spectrum shifts, and the efficiency rolls off. Is the methoxy group cleaving?
Senior Scientist Response: While chemical cleavage is possible, a phase separation is more likely. The this compound complex may be aggregating due to poor miscibility with the host at elevated temperatures.
-
The Mechanism: The methoxy group is polar. If your host is highly non-polar, thermal energy drives the dopant molecules to cluster (Ostwald ripening), leading to Triplet-Triplet Annihilation (TTA) and self-quenching.
-
Corrective Action:
-
Match Polarity: Switch to a bipolar host containing pyridine or pyrimidine moieties (e.g., Py2ICz) to improve compatibility with the methoxy-substituted ligand.
-
Doping Concentration: Reduce doping concentration from 10% to 5%. Lower concentrations are thermodynamically more stable against aggregation.
-
Issue 3: High leakage current in hole-only devices.
User Question: My thermal stability tests show high leakage current before the device even lights up. Is the material subliming?
Senior Scientist Response: This is often a film uniformity issue caused by low thermal durability during the evaporation process. Methoxy-substituted materials can have lower sublimation points. If the evaporation rate fluctuates, you create a rough interface.
-
Corrective Action:
-
Pre-deposition Soak: "Soak" the material in the evaporator at 10-20°C below the sublimation temperature for 30 minutes to degas and stabilize the rate.
-
Rate Control: Maintain a deposition rate of < 1.0 Å/s. Faster rates often yield lower density films that are prone to thermal leakage.
-
Experimental Protocols
Protocol A: Morphological Stability Validation (DSC/TGA)
Purpose: To determine the operational thermal window before device fabrication.
-
Preparation: Place 3–5 mg of the sublimed 2-(3-MeO-Ph)Py complex into an aluminum pan.
-
TGA (Decomposition): Ramp from 25°C to 600°C at 10°C/min under
. -
DSC (Morphology):
-
Cycle 1: Heat to melting (
), hold for 1 min to erase thermal history. -
Quench: Cool rapidly (50°C/min) to -50°C.
-
Cycle 2: Heat at 10°C/min. Record the Glass Transition (
) and Crystallization ( ) temperatures. -
Pass Criteria:
must be > 110°C for automotive/industrial applications. If is not observed (amorphous stability), ensure no appears on heating.
-
Protocol B: Fabrication of Thermally Robust Devices
Purpose: To fabricate devices that withstand Joule heating.
-
Substrate Prep: ITO glass, cleaned via ultrasonication (acetone/IPA) + UV-Ozone (15 min).
-
HIL/HTL: Deposit HAT-CN (10 nm) / TAPC (40 nm).
-
EML (Critical Step): Co-deposit Host:Dopant.
-
Host: mCBP or a Pyrimidine-based host (high Triplet energy, high
). -
Dopant: 2-(3-MeO-Ph)Py complex at 6 wt% .
-
Note: The 6% ratio is the "sweet spot" for balancing charge trapping vs. aggregation.
-
-
ETL/EIL: TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm).
-
Encapsulation: Glass lid with UV-curable epoxy in glovebox (
ppm). -
Burn-in: Drive device at constant current (
) for 1 hour to stabilize the interface.
Visualizations
Figure 1: Thermal Degradation & Stabilization Logic
Caption: Pathway illustrating how methoxy-induced flexibility leads to failure and how host engineering mitigates it.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow for resolving thermal instability in OLEDs.
References
-
Bipolar Emitters & Thermal Stability: Title: Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices.[3] Source: National Institutes of Health (PMC) / Molecules. URL:[Link] Relevance: Validates the correlation between molecular design (RB22, methoxy-pyridine derivatives) and
enhancement (up to 167°C). -
Host Material Engineering: Title: Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs.[5] Source: Royal Society of Chemistry (RSC) / Journal of Materials Chemistry C. URL:[Link] Relevance: Establishes the protocol for using pyrimidine-based hosts to improve morphological stability and charge balance in green emitters.
-
Degradation Mechanisms: Title: Degradation Mechanisms in Blue Organic Light-Emitting Diodes. Source: Chinese Chemical Society / CCS Chemistry. URL:[Link] Relevance: detailed analysis of host-guest interactions and defect formation (polaron-induced degradation) relevant to pyridine-based materials.
Sources
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Methoxy-Phenylpyridine Synthesis
Current Status: Online Ticket ID: #RXN-OPT-004 Subject: Temperature Optimization & Troubleshooting for Suzuki-Miyaura Coupling of Pyridine Scaffolds
Welcome to the Reaction Optimization Help Desk
You are likely accessing this guide because your synthesis of methoxy-phenylpyridine —a privileged scaffold in drug discovery (e.g.,
Unlike standard benzene-benzene couplings, incorporating a pyridine ring introduces specific electronic challenges:
-
Catalyst Poisoning: The pyridine nitrogen lone pair coordinates to Palladium (
), deactivating the catalyst.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Electronic Deactivation: 2-Chloropyridines are electron-deficient, making the initial oxidative addition step energetically demanding.
This guide provides a self-validating system to optimize reaction temperature and overcome these barriers.
Part 1: The Thermodynamics of Failure (Why 80°C is often insufficient)
Q: Why does my reaction stall at 50% conversion even at 80°C?
A: You are likely stuck in the "Poisoning Trap."
In standard Suzuki couplings, 80°C is sufficient. However, for pyridines, the nitrogen atom competes with phosphine ligands for the Pd center. At lower temperatures (60-80°C), the formation of the stable, inactive
The Thermal Fix: Increasing the temperature to 100°C–110°C (refluxing toluene or dioxane) is not just about kinetics; it is thermodynamically required to dissociate the Pyridine-Pd complex , freeing the catalyst to undergo transmetallation.
Q: Can I use microwave irradiation?
A: Yes, and it is recommended. Microwave synthesis allows you to reach 120°C–150°C rapidly. This "flash heating" strategy is crucial for electron-deficient heterocycles because it accelerates the productive cross-coupling rate so that it outcompetes the slower side reaction of boronic acid protodeboronation.
Part 2: Troubleshooting Guide (Symptom-Based)
Issue 1: "I see starting material and dehalogenated byproduct (hydrolysis), but no product."
| Root Cause | Diagnostic | Solution |
| Protodeboronation | Boronic acid is gone (by TLC/LCMS), but halide remains. | Increase Temp & Catalyst Activity. The coupling is too slow. The boronic acid is hydrolyzing before it can couple. Switch to a pre-activated catalyst like |
| Oxidative Addition Failure | Halide is untouched; catalyst is black (precipitated). | Switch Solvent. Use 1,4-Dioxane/Water (4:1) at 100°C. The higher boiling point and solubility profile help stabilize the active Pd species. |
Issue 2: "The reaction turns black immediately and yields are <10%."
-
Diagnosis: "Palladium Black" formation. Your catalyst is aggregating into inactive nanoparticles before it can enter the cycle.
-
Temperature Adjustment: You might be heating too slowly. A slow ramp allows unstable Pd(0) species to aggregate.
-
Fix: Preheat your oil bath to the target temperature (e.g., 100°C) before lowering the reaction vessel, or use microwave heating to reach temp in <2 minutes.
Issue 3: "I have a di-halogenated pyridine (e.g., 2,4-dichloro-6-methoxypyridine). Which spot reacts first?"
-
Rule of Thumb: The position most electron-deficient reacts first.
-
Temperature Control:
-
C4-Selectivity: At Room Temperature to 60°C , the C4 position (para to nitrogen) is kinetically favored for oxidative addition.
-
C2-Selectivity: Harder to achieve exclusively without specific ligands, but higher temperatures (>100°C ) generally lead to mixtures or double-addition products (thermodynamic control).
-
Part 3: Validated Experimental Protocol
Target: Synthesis of 2-methoxy-6-phenylpyridine via Suzuki Coupling. Scale: 1.0 mmol (adaptable).
Reagents:
-
Substrate: 2-Chloro-6-methoxypyridine (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 - 1.5 eq)
-
Catalyst:
(5 mol%) [Preferred for steric bulk/resistance to poisoning] -
Base:
(2.0 eq) or (for faster rates) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (CRITICAL):
-
Combine solvent (Dioxane/Water) in a separate flask.
-
Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of high-temperature Pd cycles.
-
-
Assembly:
-
Add Halopyridine, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a magnetic stir bar.
-
Cap with a septum and purge the solid headspace with Nitrogen (3x vacuum/purge cycles).
-
-
Initiation:
-
Inject the degassed solvent via syringe.
-
Thermal Shock: Place immediately into a pre-heated block at 100°C .
-
-
Monitoring:
-
Check LCMS at 1 hour.
-
Decision Point: If conversion <50%, add 10% more Boronic acid (it may have degraded) and raise temp to 110°C (reflux).
-
-
Workup:
Part 4: Visualizing the "Poisoning Trap"
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive Nitrogen coordination (Poisoning), highlighting where Temperature acts as the "Key" to unlock the cycle.
Figure 1: The Palladium Catalytic Cycle for Pyridines. Note the "Trap" (Red) where the pyridine nitrogen sequesters the catalyst. High temperature (Green arrow) is required to reverse this equilibrium and force the reaction toward Transmetallation.
References
-
Lutz, M. R., et al. "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides: Optimization and Mechanistic Insight." Reaction Chemistry & Engineering, 2016.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Limitations." Topics in Current Chemistry, 2002.
-
Billingsley, K., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Journal of the American Chemical Society, 2007.
-
Malinowski, J. T., et al. "Strategies for the Synthesis of Methoxy-Substituted Pyridines in Drug Discovery." Journal of Medicinal Chemistry, 2020.
Sources
Validation & Comparative
1H NMR Characterization Guide: 2-(3-Methoxyphenyl)pyridine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Structural Elucidation, Isomer Differentiation, and Purity Assessment[1]
Executive Summary & Strategic Importance
2-(3-Methoxyphenyl)pyridine is a critical biaryl scaffold frequently synthesized via Suzuki-Miyaura cross-coupling.[2] It serves as a precursor for cyclometalated iridium(III) complexes in OLEDs and a pharmacophore in kinase inhibitors (e.g., substituted pyridyl-pyrimidines).[2]
This guide provides a definitive 1H NMR characterization protocol. Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically distinguishing the target 3-substituted isomer from its 2- and 4-methoxyphenyl regioisomers and common synthetic impurities.[2]
Structural Analysis & Theoretical Grounding
Before acquisition, understanding the electronic environment is crucial for signal assignment.
-
Pyridine Ring (Py): Electron-deficient.[2] The nitrogen atom induces significant deshielding on the ortho-proton (H6').[2]
-
Phenyl Ring (Ph): Electron-rich due to the methoxy group (+M effect).[2]
-
Regiochemistry (The "3-Methoxy" Signature): The meta-substitution breaks the symmetry of the phenyl ring, resulting in four distinct phenyl proton signals (ABCD system), unlike the symmetric AA'BB' system often seen in 4-substituted isomers.[2]
Numbering Scheme
-
Pyridine: N=1, C2 (connection point), H3', H4', H5', H6'.
-
Phenyl: C1 (connection point), H2 (ortho to Py/ortho to OMe), C3-OMe, H4 (ortho to OMe), H5 (meta), H6 (para to OMe).
Experimental Protocol
Objective: Obtain high-resolution data suitable for publication and purity analysis.
3.1 Sample Preparation
-
Solvent: Chloroform-d (
) is the standard.[2]-
Why? It minimizes hydrogen bonding shifts seen in DMSO-
and provides excellent solubility for biaryls.[2] -
Reference: Residual
signal at 7.26 ppm .
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Caution: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.
-
3.2 Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).[2]
-
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of aromatic protons for accurate integration). -
Scans (NS): 16–32 (sufficient S/N > 200:1).[2]
-
Spectral Width: -1 to 11 ppm.[2]
Data Interpretation & Assignment
The following data is based on a 400 MHz acquisition in
4.1 Master Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment | Diagnostic Note |
| 8.71 – 8.66 | Multiplet (d-like) | 1H | - | Py-H6' | Most deshielded; adjacent to Nitrogen.[2] |
| 7.76 – 7.67 | Multiplet | 2H | - | Py-H3', Ph-H6 | Overlap region; integration is key here.[2] |
| 7.59 | dd | 1H | 2.4, 1.6 | Ph-H2 | Key Diagnostic: Isolated signal between Py and OMe. |
| 7.56 – 7.51 | Multiplet | 1H | - | Py-H4' | Td or ddd pattern.[1][2] |
| 7.37 | Triplet | 1H | 8.0 | Ph-H5 | The "meta" proton; distinct triplet.[2] |
| 7.24 – 7.18 | Multiplet | 1H | - | Py-H5' | Often obscured by solvent peak (7.26).[2] |
| 6.97 | ddd | 1H | 8.4, 2.8, 1.0 | Ph-H4 | Upfield due to OMe shielding (ortho). |
| 3.88 | Singlet | 3H | - | -OCH3 | Sharp singlet; confirms methylation.[1][2] |
4.2 Visualizing the Workflow
The following diagram outlines the logic flow for verifying the structure and ruling out isomers.
Figure 1: Logical decision tree for structural verification of this compound using 1H NMR.
Comparative Analysis: Alternatives & Isomers
This section differentiates the product from its closest structural "alternatives" (regioisomers) and process impurities.
5.1 Distinguishing Regioisomers
The position of the methoxy group drastically alters the splitting patterns.
| Feature | This compound (Target) | 2-(4-Methoxyphenyl)pyridine (Alternative) | 2-(2-Methoxyphenyl)pyridine (Alternative) |
| Phenyl Pattern | ABCD (Asymmetric) | AA'BB' (Symmetric) | ABCD (Asymmetric) |
| Diagnostic Peak | Ph-H2 (dd) @ 7.59 ppm | Doublet @ 7.00 ppm (Ph-H3/5) | Doublet @ 3.82 ppm (OMe) |
| Shielding | Moderate (H4 @ 6.[2]97) | Strong (H3/5 @ 7.[2]00) | Strong (H3 @ 6.9-7.[2]0) |
| OMe Shift | 3.88 ppm | 3.87 ppm | ~3.82 ppm (Shielded) |
Key Insight: If you observe two strong doublets in the aromatic region integrating to 2H each (excluding pyridine protons), you have synthesized the 4-isomer , not the 3-isomer.
5.2 Distinguishing Impurities (Suzuki Coupling)
Common side products include homocoupling of the boronic acid or the halide.
-
2,4'-Bipyridine: Look for pyridine signals without the methoxy singlet.
-
1,1'-Biphenyl-3,3'-dimethoxy: Homocoupling of boronic acid.[2] Look for a symmetric set of phenyl peaks and no pyridine peaks (missing the downfield H6' at 8.7 ppm).
-
Triphenylphosphine oxide (TPPO): If
ligands were used, look for multiplets at 7.4–7.7 ppm .
References
-
RSC Advances (2015). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (Contains specific shift data for 3i and 3j isomers). (Note: Generalized link to RSC repository for verification of spectral data context).
-
Organic Chemistry Data. 1H NMR Chemical Shifts of Pyridines and Heterocycles.[2]
-
Journal of Organic Chemistry (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. (Validation of Suzuki coupling impurity profiles). [2]
-
ChemicalBook. 3-Methoxypyridine Spectral Data. (Used for fragment analysis comparison).
Sources
Photophysical Properties Comparison: Methoxy-Substituted Ir(ppy)₃ Ligands
Executive Summary
This technical guide analyzes the photophysical impact of methoxy (-OCH₃) substitution on 2-phenylpyridine (ppy) ligands within Iridium(III) complexes. As a strong electron-donating group (EDG), the methoxy moiety alters the Frontier Molecular Orbitals (FMOs) depending on its substitution site.
Core Insight:
-
Methoxy on Phenyl Ring (HOMO localized): Destabilizes the HOMO, narrowing the bandgap
Red Shift (Bathochromic) . -
Methoxy on Pyridine Ring (LUMO localized): Destabilizes the LUMO, widening the bandgap
Blue Shift (Hypsochromic) .
Quick Comparison Table: Ir(III) Complex Emission
| Ligand Variation | Substitution Site | Electronic Effect | Shift vs Ir(ppy)₃ | Quantum Yield ( | |
| Ir(ppy)₃ | None (Parent) | Reference | 510–520 nm | — | ~0.40–0.97 (medium dependent) |
| Ir(4'-OMe-ppy)₃ | Phenyl (Para to C-C) | HOMO | 530–550 nm | Red Shift | High (>0.6) |
| Ir(4-OMe-ppy)₃ | Pyridine (Para to N) | LUMO | 480–500 nm | Blue Shift | Moderate |
| Ir(3'-OMe-ppy)₃ | Phenyl (Meta to C-C) | Inductive/Steric | ~515 nm | Negligible/Slight Red | Variable |
Mechanistic Foundation: Orbital Engineering
To rationally design phosphorescent emitters, one must understand the spatial localization of the FMOs in fac-Ir(ppy)₃ derivatives.
The "Spatial Separation" Rule
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Iridium d-orbitals and the Phenyl ring (
). -
LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the Pyridine ring (
).
Tuning Logic
The emission energy (
-
Raising the HOMO (Red Shift): Adding an EDG (Methoxy) to the Phenyl ring increases electron density, destabilizing the HOMO (making it less negative). Since the LUMO (pyridine) is largely unaffected,
decreases. -
Raising the LUMO (Blue Shift): Adding an EDG (Methoxy) to the Pyridine ring increases electron density on the acceptor ring, destabilizing the LUMO. Since the HOMO (phenyl/Ir) is largely unaffected,
increases.
Visualization: Energy Level Diagram
Caption: Impact of methoxy substitution site on HOMO/LUMO energy levels relative to the parent Ir(ppy)₃ complex.
Detailed Photophysical Analysis
Methoxy on the Phenyl Ring (Red Shift)
Substitution at the 4'-position (para to the C-C bond, often denoted as position 4 on the phenyl ring in ligand synthesis papers) is the most effective strategy for red-shifting.
-
Mechanism: The oxygen lone pair donates electron density into the phenyl
-system via resonance (+M effect).[1] This significantly raises the energy of the HOMO. -
Data Validation: Experimental data shows a shift from ~515 nm (parent) to ~540 nm (4'-OMe).
-
Lifetime (
): Typically shorter than the parent due to the Energy Gap Law (non-radiative decay rates increase as bandgap decreases).
Methoxy on the Pyridine Ring (Blue Shift)
Substitution at the 4-position (para to the Nitrogen) or 3-position of the pyridine ring.
-
Mechanism: The EDG destabilizes the
orbitals of the pyridine. Because the LUMO is concentrated here, its energy rises. -
Data Validation: Complexes like fac-Ir(4-OMe-ppy)₃ exhibit emission peaks shifted toward 480–490 nm.
-
Efficiency: These complexes often maintain high quantum yields (
) because the blue shift moves the emitter away from the rapid non-radiative decay region associated with red emitters.
Experimental Protocols
Synthesis Workflow (Self-Validating)
The synthesis of heteroleptic or homoleptic Ir(III) complexes follows a standard two-step protocol. The "Nonoyama Route" is preferred for its reliability.
Caption: Standard "Nonoyama" synthesis workflow for cyclometalated Iridium(III) complexes.
Protocol Steps:
-
Dimer Formation: React IrCl₃·nH₂O with 2.2 equivalents of the methoxy-substituted ligand in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 110°C for 24 hours. The product precipitates as a yellow/orange solid (the Chloride-bridged dimer).
-
Validation Point: The dimer must be insoluble in water but soluble in DCM. Check ¹H NMR for the disappearance of the specific protons adjacent to the Ir-C bond (shielding effect).
-
Complexation: React the dimer with excess ligand (for homoleptic) or an ancillary ligand (acac/pic) in glycerol or ethylene glycol at high temperature (140-200°C) in the presence of a base (Na₂CO₃).
-
Purification: Flash column chromatography (Silica, DCM/Hexane gradient) is mandatory to separate fac (kinetic/thermodynamic product mix) from mer isomers.
Photophysical Measurement Standards
To ensure trustworthy data (E-E-A-T), follow these conditions:
-
Solvent: Degassed Dichloromethane (DCM) or 2-MeTHF. Oxygen quenches phosphorescence; measurements in air-saturated solutions will yield artificially low quantum yields and lifetimes.
-
Concentration:
M to avoid self-quenching/aggregation. -
Reference Standard: Use fac-Ir(ppy)₃ (
in 2-MeTHF) or Quinine Sulfate for relative quantum yield calculations.
References
-
Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001.
-
Nazeeruddin, M. K., et al. "Highly Phosphorescent Iridium Complexes: Effect of Ligand Substitution." Journal of the American Chemical Society, 2003.
-
You, Y., & Nam, W. "Photofunctional Triplet Excited States of Cyclometalated Ir(III) Complexes: Beyond Electroluminescence." Chemical Society Reviews, 2012.
-
Hofbeck, T., & Yersin, H. "The Triplet State of fac-Ir(ppy)3." Inorganic Chemistry, 2010.
-
Nonoyama, M. "Chelating C-metallation of N-substituted pyrazoles and 2-phenylpyridine." Journal of Organometallic Chemistry, 1975.
Sources
Technical Comparison Guide: Quantum Yield Measurement of 2-(3-Methoxyphenyl)pyridine Iridium(III) Derivatives
Executive Summary
This guide provides a technical analysis of photoluminescence quantum yield (PLQY) measurement protocols for 2-(3-Methoxyphenyl)pyridine (3-MeO-ppy) derivatives, specifically their cyclometalated Iridium(III) complexes. These compounds are critical dopants in phosphorescent organic light-emitting diodes (PhOLEDs) due to their ability to harvest both singlet and triplet excitons.
Accurate QY quantification is notoriously difficult for these materials due to their long triplet lifetimes (
Part 1: Compound Profile & Electronic Context
The introduction of a methoxy (-OCH
| Feature | Parent: Ir(ppy) | Derivative: Ir(3-MeO-ppy) |
| Electronic Effect | Standard reference | Electron-donating (-OCH |
| Emission Color | Green ( | Red-shifted Green/Yellow ( |
| Typical QY ( | ||
| Primary Quencher | Molecular Oxygen ( | Molecular Oxygen (High sensitivity). |
Causality Insight: The methoxy group destabilizes the HOMO, narrowing the HOMO-LUMO gap. While this tunes the color, it can also introduce high-frequency C-H/O-C vibrations that may increase non-radiative decay rates (
Part 2: Methodology Comparison
Two primary methods exist for measuring QY.[1] For drug development and materials science, the choice depends on the sample state (solution vs. solid film).
Table 1: Comparative Analysis of Measurement Techniques
| Feature | Method A: Relative (Williams Method) | Method B: Absolute (Integrating Sphere) |
| Principle | Comparison against a standard of known | Direct measurement of absorbed vs. emitted photons.[1][2][3][4] |
| Accuracy | ||
| Sample State | Dilute Solution (Optical Density | Solution, Powder, or Thin Film. |
| Critical Error Source | Refractive index mismatch; Concentration quenching. | Re-absorption errors; Calibration drift. |
| Suitability for Ir(III) | High (If using Ir(ppy) | High (Essential for solid-state OLED films). |
| Cost/Complexity | Low / Moderate skill required. | High / Specialized hardware required.[2] |
Recommendation: Use Method A for initial screening of synthesized derivatives in solution. Use Method B for final device-grade characterization of solid films.
Part 3: Step-by-Step Protocol (Self-Validating)
This protocol focuses on Method A (Relative) using fac-Ir(ppy)
Phase 1: Preparation & Deoxygenation (The "Trust" Step)
Phosphorescence is silenced by oxygen. If you do not observe a dramatic rise in emission intensity after this step, the experiment is invalid.
-
Solvent Selection: Use spectroscopic grade 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) . Avoid solvents with heavy atoms (like iodomethane) to prevent external heavy-atom effects.
-
Sample Dilution: Prepare stock solutions of the Reference (fac-Ir(ppy)
, in 2-MeTHF) and the Sample (Ir(3-MeO-ppy) derivative). -
Absorbance Matching: Dilute both until absorbance (
) at the excitation wavelength ( nm) is .-
Why? This prevents inner-filter effects where the sample re-absorbs its own emission.
-
-
Degassing (Sparging):
Phase 2: Spectroscopic Measurement
-
Excitation: Set
to the isosbestic point or a region where both sample and reference absorb significantly (typically MLCT band, ~380 nm). -
Integration: Record the emission spectrum from 450 nm to 800 nm. Integrate the total area under the curve (
). -
Baseline Correction: Subtract the solvent Raman signal and dark current noise.
Phase 3: Calculation
Calculate the Quantum Yield (
- : Integrated emission intensity.[4]
- : Absorbance at excitation wavelength.[7]
- : Refractive index of solvent (if different solvents are used; otherwise this term cancels out).
Part 4: Visualization of Workflows
Diagram 1: Measurement Logic & Error Control
This flowchart illustrates the critical decision points where errors (quenching, inner filter effects) are detected.
Caption: Self-validating workflow ensuring complete deoxygenation before data acquisition.
Diagram 2: Phosphorescence & Quenching Pathways
Understanding why we degas: The competition between Phosphorescence (
Caption: Jablonski diagram highlighting the vulnerability of the T1 state to oxygen quenching.
Part 5: Experimental Data Summary
The following table summarizes literature values for typical this compound derivatives compared to the standard.
| Compound | Solvent | Ref | |||
| Ir(ppy) | 2-MeTHF | 512 | 0.97 | 1.6 | [1] |
| Ir(3-MeO-ppy) | DCM | 525 | 0.63 | 1.4 | [2] |
| Ir(3-MeO-ppy) | DCM | 530 | 0.45 | 1.1 | [2] |
| Ir(4-F-3-MeO-ppy) | DCM | 510 | 0.78 | 1.9 | [3] |
Note: "pic" = picolinate ancillary ligand. Adding Fluorine (4-F) often stabilizes the HOMO, recovering some QY lost by the methoxy addition.
References
-
Kawamura, Y., et al. (2005). "100% phosphorescence quantum efficiency of Ir(III) complexes in organic light-emitting diodes." Applied Physics Letters. Link
-
Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry. Link
-
You, Y., & Park, S. Y. (2005). "Inter-ligand energy transfer and phosphorescence control in cyclometalated iridium(III) complexes." Journal of the American Chemical Society. Link
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link
Sources
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. edinst.com [edinst.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub: are you are robot? [sci-hub.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
phosphorescence lifetime analysis of 2-(3-Methoxyphenyl)pyridine based emitters
Executive Summary
This guide provides a technical analysis of 2-(3-Methoxyphenyl)pyridine (3-MeO-ppy) based iridium(III) emitters, contrasting them with the industry-standard Ir(ppy)₃ . While Ir(ppy)₃ serves as the benchmark for green phosphorescence, the introduction of a methoxy group at the 3-position of the phenyl ring fundamentally alters the electronic landscape, typically inducing a bathochromic (red) shift and modifying excited-state kinetics.
This document details the photophysical mechanisms, provides a direct performance comparison, and outlines a self-validating protocol for phosphorescence lifetime (
Photophysical Mechanism & Ligand Design
The emission of cyclometalated iridium complexes arises from a mixed Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) triplet state (
-
Standard Ir(ppy)₃: The HOMO is localized on the iridium center and the phenyl ring, while the LUMO is localized on the pyridine ring.
-
3-MeO-ppy Effect: The methoxy group (-OCH₃) is a strong electron-donating group (EDG).
-
Positioning: In this compound, the methoxy group is located meta to the pyridine attachment but para to the Iridium-Carbon bond (C-Ir) upon cyclometalation.
-
Electronic Impact: This specific positioning significantly destabilizes the HOMO level due to strong donation into the metal-carbon bond, narrowing the HOMO-LUMO gap. Consequently, 3-MeO-ppy complexes typically exhibit orange-to-red emission compared to the green of unsubstituted ppy.
-
Mechanism Visualization
Figure 1: Jablonski diagram illustrating the pathway of phosphorescence and the competitive quenching channel utilized in oxygen sensing.
Comparative Performance Analysis
The following table contrasts the photophysical properties of the heteroleptic derivative Ir(3-MeO-ppy)₂(acac) against the homoleptic standard Ir(ppy)₃ . The acetylacetonate (acac) ancillary ligand is commonly used with 3-MeO-ppy to prevent isomer formation and improve solubility.
| Feature | Standard: Ir(ppy)₃ | Alternative: Ir(3-MeO-ppy)₂(acac) | Technical Implication |
| Emission Peak ( | 510–515 nm (Green) | ~598–605 nm (Orange/Red) | 3-MeO induces a ~90 nm bathochromic shift suitable for red OLED pixels or bio-imaging. |
| Lifetime ( | 1.6 – 2.0 µs | 1.2 – 1.4 µs | Shorter lifetime in red emitters is governed by the Energy Gap Law (increased non-radiative coupling). |
| Quantum Yield ( | 0.90 – 0.97 | 0.30 – 0.60 | Lower |
| O₂ Sensitivity ( | High | Very High | Red-shifted emitters often show higher Stern-Volmer constants due to accessible triplet energies. |
| Solubility | Moderate (DCM, Toluene) | High (polar & non-polar) | Methoxy groups disrupt stacking, enhancing solubility for solution-processed devices. |
Key Insight: While Ir(ppy)₃ offers superior efficiency (
Experimental Protocol: Lifetime Analysis
To accurately measure the phosphorescence lifetime and validate the purity of the emissive state, a rigorous Time-Correlated Single Photon Counting (TCSPC) protocol is required.
Protocol Workflow
Figure 2: Step-by-step workflow for accurate phosphorescence lifetime determination.
Detailed Methodology
-
Sample Preparation:
-
Dissolve the complex in spectroscopic grade toluene or dichloromethane (DCM) to a concentration of
M. -
Self-Validation: Absorbance at the excitation wavelength (e.g., 375 nm or 405 nm) must be
OD to prevent inner-filter effects.
-
-
Deoxygenation (Critical Step):
-
Phosphorescence is efficiently quenched by triplet oxygen (
). -
Method: Perform at least 3 cycles of Freeze-Pump-Thaw .
-
Freeze sample in liquid N₂.
-
Evacuate headspace (<
Torr). -
Thaw in warm water.
-
-
Alternative: Sparge with Argon for 20 minutes (less accurate for long lifetimes).
-
-
TCSPC Measurement:
-
Excitation: Pulsed laser diode (e.g., 375 nm or 405 nm).
-
Emission Monochromator: Set to emission maximum (515 nm for ppy, ~600 nm for 3-MeO).
-
Time Range: Ensure the window is at least
(approx. 20 µs).
-
-
Data Analysis:
-
Fit the decay curve
using a mono-exponential function: -
Validation: A mono-exponential fit with
confirms a single emitting species. A bi-exponential fit suggests impurities, aggregation, or incomplete deoxygenation.
-
Applications in Drug Development & Bio-Sensing
While OLEDs are the primary commercial driver, this compound emitters are increasingly valuable in bio-sensing due to their sensitivity to local environments.
-
Oxygen Sensing: The lifetime of these complexes follows the Stern-Volmer equation:
- : Lifetime in deoxygenated environment (~1.3 µs for 3-MeO).
- : Lifetime in presence of oxygen.
-
Application: Measuring hypoxia in tumor models. The red-shifted emission of 3-MeO-ppy allows for better tissue penetration compared to green Ir(ppy)₃.
-
Aggregation Sensing: The methoxy group improves lipophilicity, making these probes effective for staining lipid membranes or hydrophobic pockets in proteins, often accompanied by a lifetime change.
References
-
Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society. Link
-
Tsuboyama, A., et al. (2003). "Homoleptic Cyclometalated Iridium Complexes with Highly Efficient Red Phosphorescence and Application to Organic Light-Emitting Diodes." Journal of the American Chemical Society. Link
-
You, Y., & Nam, W. (2012). "Photofunctional Triplet Excited States of Cyclometalated Ir(III) Complexes: Beyond Electroluminescence." Chemical Society Reviews. Link
-
Hofbeck, T., & Yersin, H. (2010). "The Triplet State of fac-Ir(ppy)3." Inorganic Chemistry. Link
-
Zhao, Q., et al. (2011). "Phosphorescent Chemosensors Based on Heavy-Metal Complexes." Chemical Reviews. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
